molecular formula C22H21NO2 B177038 N,N-dibenzyl-4-methoxybenzamide CAS No. 57409-26-4

N,N-dibenzyl-4-methoxybenzamide

Cat. No. B177038
CAS RN: 57409-26-4
M. Wt: 331.4 g/mol
InChI Key: XGNGEMSEDBWAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-4-methoxybenzamide, also known as DBMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBMB belongs to the class of benzamide derivatives and has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism Of Action

The mechanism of action of N,N-dibenzyl-4-methoxybenzamide is not fully understood. However, it has been suggested that N,N-dibenzyl-4-methoxybenzamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N,N-dibenzyl-4-methoxybenzamide has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

Biochemical And Physiological Effects

N,N-dibenzyl-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which can help prevent the development and progression of cancer. N,N-dibenzyl-4-methoxybenzamide has also been found to reduce oxidative stress and inflammation, which can help prevent the development of various diseases, including cardiovascular diseases and neurodegenerative disorders. Additionally, N,N-dibenzyl-4-methoxybenzamide has been found to improve insulin sensitivity and glucose metabolism, which can help prevent the development of type 2 diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of using N,N-dibenzyl-4-methoxybenzamide in lab experiments is its potential therapeutic applications. N,N-dibenzyl-4-methoxybenzamide has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties, which can be useful in the development of new drugs. Additionally, N,N-dibenzyl-4-methoxybenzamide has been found to be relatively safe and well-tolerated in animal studies, which suggests that it may have a good safety profile in humans. However, one of the limitations of using N,N-dibenzyl-4-methoxybenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N,N-dibenzyl-4-methoxybenzamide. One direction is to investigate the potential therapeutic applications of N,N-dibenzyl-4-methoxybenzamide in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to investigate the mechanism of action of N,N-dibenzyl-4-methoxybenzamide and identify the specific signaling pathways and enzymes that are targeted by N,N-dibenzyl-4-methoxybenzamide. Additionally, future studies could focus on improving the solubility of N,N-dibenzyl-4-methoxybenzamide in water and developing new formulations of N,N-dibenzyl-4-methoxybenzamide that can be administered more effectively in vivo.

Synthesis Methods

N,N-dibenzyl-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with benzylamine to form N-benzyl-4-methoxybenzamide, which is further reacted with benzyl bromide to yield N,N-dibenzyl-4-methoxybenzamide. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N,N-dibenzyl-4-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to possess antioxidant properties, which can help protect cells from oxidative stress and prevent the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. N,N-dibenzyl-4-methoxybenzamide has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation and alleviate symptoms associated with inflammatory diseases, such as arthritis and asthma.

properties

CAS RN

57409-26-4

Product Name

N,N-dibenzyl-4-methoxybenzamide

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-dibenzyl-4-methoxybenzamide

InChI

InChI=1S/C22H21NO2/c1-25-21-14-12-20(13-15-21)22(24)23(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3

InChI Key

XGNGEMSEDBWAAL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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